molecular formula C15H17ClN4O B5440751 (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)(4-PHENYLPIPERAZINO)METHANONE

(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)(4-PHENYLPIPERAZINO)METHANONE

Cat. No.: B5440751
M. Wt: 304.77 g/mol
InChI Key: XJQCMXPVZCMNMG-UHFFFAOYSA-N
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Description

(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)(4-PHENYLPIPERAZINO)METHANONE is a complex organic compound that features a pyrazole ring substituted with a chlorine atom and a methyl group, as well as a piperazine ring substituted with a phenyl group

Properties

IUPAC Name

(4-chloro-2-methylpyrazol-3-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-18-14(13(16)11-17-18)15(21)20-9-7-19(8-10-20)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQCMXPVZCMNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724589
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)(4-PHENYLPIPERAZINO)METHANONE typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound. The resulting pyrazole is then chlorinated using a chlorinating agent such as thionyl chloride. Concurrently, the piperazine ring is synthesized through the reaction of piperazine with a phenyl halide under basic conditions. Finally, the two moieties are coupled together using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)(4-PHENYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The pyrazole and piperazine rings are known to interact with various biological targets, making this compound a candidate for drug development.

Medicine

In medicinal chemistry, (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)(4-PHENYLPIPERAZINO)METHANONE has been investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes involved in disease pathways makes it a promising lead compound.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)(4-PHENYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds with active site residues, while the piperazine ring can interact with hydrophobic pockets, leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)(4-METHYLPIPERAZINO)METHANONE
  • (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)(4-ETHYLPIPERAZINO)METHANONE
  • (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)(4-PHENYLMORPHOLINO)METHANONE

Uniqueness

What sets (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)(4-PHENYLPIPERAZINO)METHANONE apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both a chlorine atom and a phenyl group allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.

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